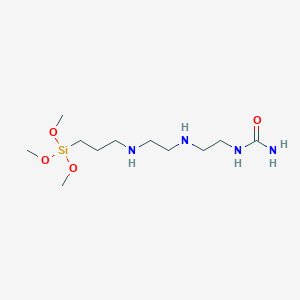
N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea is a chemical compound known for its unique structure and properties It contains a silicon atom within its molecular framework, which is relatively uncommon in organic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea typically involves the reaction of a silane compound with an appropriate amine. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and reduce production costs. The use of continuous flow reactors can enhance the efficiency of the synthesis process, allowing for better control over reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism by which N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom in its structure can form stable bonds with various biomolecules, influencing their activity and function. The compound may also participate in signaling pathways, modulating cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-aminoethyl)-N’-[3-(trimethoxysilyl)propyl]ethylenediamine: Another silicon-containing compound with similar applications in chemistry and industry.
N-[(3-trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt: Used in similar industrial applications but differs in its functional groups and reactivity.
Uniqueness
N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea stands out due to its specific combination of functional groups and silicon atom, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile compounds .
Eigenschaften
CAS-Nummer |
23779-35-3 |
|---|---|
Molekularformel |
C11H28N4O4Si |
Molekulargewicht |
308.45 g/mol |
IUPAC-Name |
2-[2-(3-trimethoxysilylpropylamino)ethylamino]ethylurea |
InChI |
InChI=1S/C11H28N4O4Si/c1-17-20(18-2,19-3)10-4-5-13-6-7-14-8-9-15-11(12)16/h13-14H,4-10H2,1-3H3,(H3,12,15,16) |
InChI-Schlüssel |
MHOBYYYFYFFFNC-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCNCCNCCNC(=O)N)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


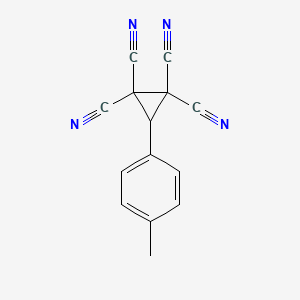
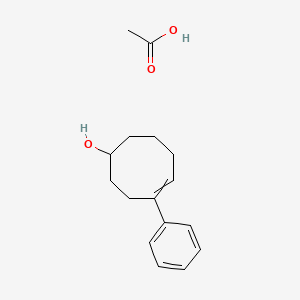
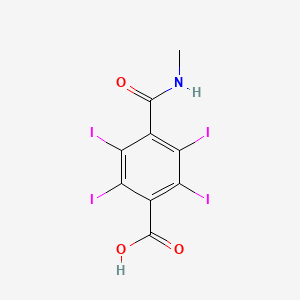
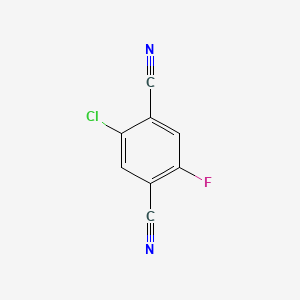
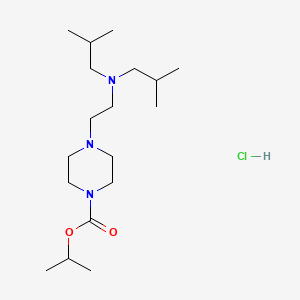
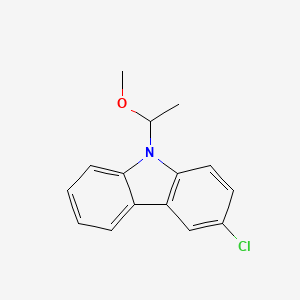
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
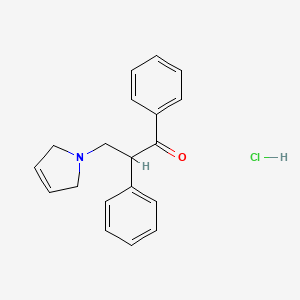
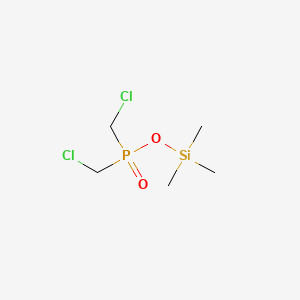
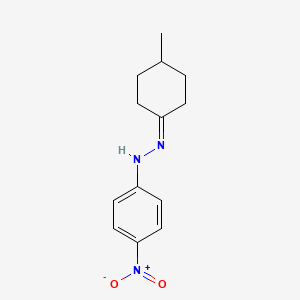
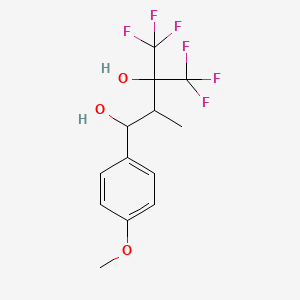


![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
